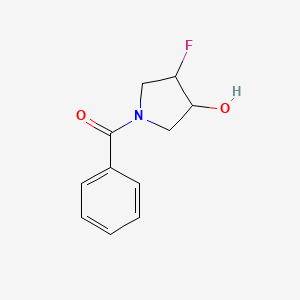

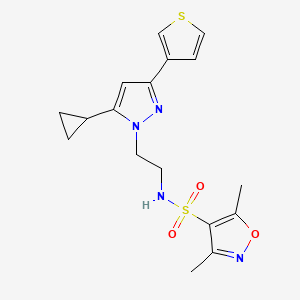

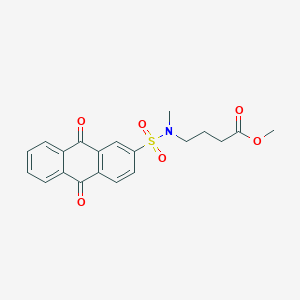

![molecular formula C13H11BF3NO4 B2497192 [3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid CAS No. 2096339-49-8](/img/structure/B2497192.png)

[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of boronic acids similar to [3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid typically involves multi-step reactions starting from halogenated precursors. For instance, the synthesis of phenylboronic acids can be achieved through the reaction of corresponding halides with organolithium reagents or magnesium-halogen exchange followed by treatment with boron trihalides or trifluoroborate salts (Li-xue Ma et al., 2023). Another method involves the Suzuki-Miyaura cross-coupling, a pivotal reaction for forming carbon-carbon bonds, utilizing boronic acids and organohalides (Wenjie Li et al., 2005).

Molecular Structure Analysis

The molecular structure of boronic acids like the one is characterized by the presence of a trivalent boron atom covalently bonded to two hydroxyl groups and an organic moiety. X-ray crystallography and Density Functional Theory (DFT) studies reveal the geometric and electronic configuration of these molecules, providing insights into their reactivity and interaction with other chemical species. For example, X-ray analysis and DFT studies have been used to confirm the structures and investigate the electrostatic potential and frontier molecular orbitals of related compounds (Li-xue Ma et al., 2023).

Aplicaciones Científicas De Investigación

Boronic Acids in Organic Light-Emitting Diodes (OLEDs)

Boronic acid derivatives, particularly those based on the BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) platform, have shown promise in the development of organic light-emitting diodes (OLEDs). These compounds offer a tunable platform for OLEDs, extending from green to near-infrared emissions, including those promoted by aggregation-induced emission (AIE) properties. This adaptability makes them suitable for metal-free infrared emitters, which could lead to advancements in OLED technology and applications (Squeo & Pasini, 2020).

Boronic Acids in Cancer Research

Research has explored the synthesis and biological properties of boron-containing chlorins, phthalocyanines, and their derivatives for cancer therapy. These compounds, particularly derivatives of pyropheophorbide A with attached B(12)H(11)SH(2-) clusters, have demonstrated varying degrees of cellular uptake, suggesting potential applications in photodynamic therapy and as tumor-targeting agents. The moderate cytotoxicity and specific localization, potentially in mitochondria, underscore their therapeutic relevance (Ratajski, Osterloh, & Gabel, 2006).

Boron Removal in Water Treatment

In the context of seawater desalination, boronic acid derivatives have been implicated in improving the efficiency of reverse osmosis membranes for boron removal. This is critical for producing drinking water that meets health standards, as boron at high concentrations can be detrimental to human health. Studies highlight the need for optimized processes to enhance boron removal, which directly impacts the safety and quality of desalinated water (Tu, Nghiem, & Chivas, 2010).

Electrochemical Biosensors

Ferroceneboronic acid and its derivatives have been employed to create electrochemical biosensors for detecting sugars, glycated hemoglobin (HbA1c), fluoride ions, and other substances. These sensors utilize the selective binding capability of boronic acids to diols and the electroactive properties of ferrocene, offering a non-enzymatic approach for glucose sensing and potential applications in monitoring diabetes (Wang, Takahashi, Du, & Anzai, 2014).

Double Recognition Sites Sensors

Boronic acid sensors with double recognition sites have shown improved selectivity and affinity for various analytes, including carbohydrates and ions. These advancements in sensor technology could lead to more accurate and sensitive diagnostic tools and analytical methods (Bian, Liu, Li, Fang, Yao, Zhang, & Wu, 2019).

Safety And Hazards

Direcciones Futuras

The future directions for the research and application of boronic acid compounds like “[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid” are vast. They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their unique properties make them valuable building blocks in organic synthesis .

Propiedades

IUPAC Name |

[3-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF3NO4/c15-13(16,17)22-11-4-3-10(14(19)20)6-12(11)21-8-9-2-1-5-18-7-9/h1-7,19-20H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOXZCDWRIFWPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)OCC2=CN=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

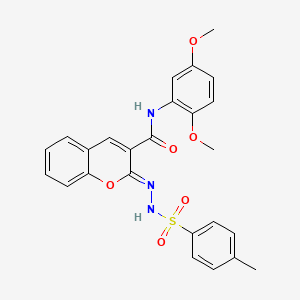

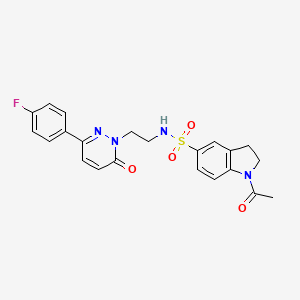

![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2497109.png)

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/no-structure.png)

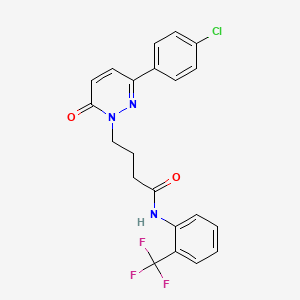

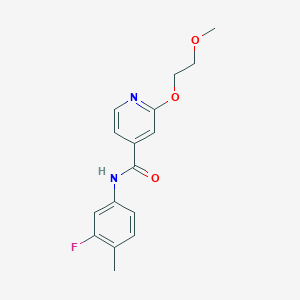

![[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine](/img/structure/B2497122.png)

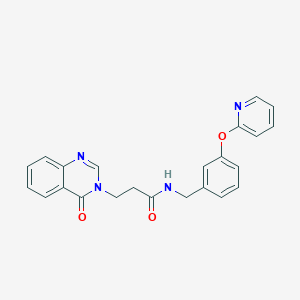

![2-(benzylthio)-N-(2-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2497125.png)